N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide is a chemical compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of the prop-2-enamide structure. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the phenyl ring. This can be achieved through various methods including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction could produce difluoromethylated phenyl alcohols .
Scientific Research Applications
N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Another related compound with a cyano group and trifluoromethyl group attached to the phenyl ring.
Uniqueness
N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[3-(difluoromethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-2-10(15)14-7-8-4-3-5-9(6-8)11(12)13/h2-6,11H,1,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUUWGOEOLERPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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